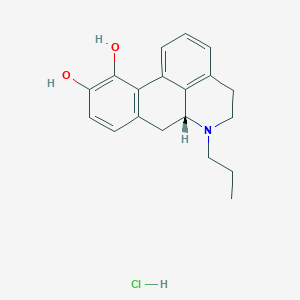![molecular formula C13H13NO4 B10763491 ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763491.png)
ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate is a complex organic compound featuring a unique cyclopropa[b]chromene structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a hydroxyimino group, which can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The initial step involves the cyclization of a suitable precursor to form the chromene core. This can be achieved through a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.
Introduction of the Cyclopropane Ring: The next step involves the formation of the cyclopropane ring. This can be accomplished using a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to cyclopropanate the double bond in the chromene structure.
Hydroxyimino Group Addition: The final step involves the introduction of the hydroxyimino group. This can be achieved by treating the intermediate with hydroxylamine under basic conditions to form the hydroxyimino derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.
Reduction: Reduction of the hydroxyimino group can yield an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxyimino group.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Studies: Its ability to interact with biological molecules can be exploited in studying enzyme mechanisms and protein-ligand interactions.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate exerts its effects depends on its interaction with molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropane ring can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate can be compared with other similar compounds, such as:
Cyclopropane Derivatives: These compounds share the cyclopropane ring but may differ in their functional groups, affecting their reactivity and applications.
Chromene Derivatives: Compounds with a chromene core but different substituents can have varied biological activities and chemical properties.
Hydroxyimino Compounds: These compounds contain the hydroxyimino group but may have different core structures, influencing their chemical behavior and applications.
The uniqueness of this compound lies in its combination of these structural features, making it a versatile and valuable compound in various fields of research.
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11+ |
InChI Key |
FXCTZFMSAHZQTR-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC(=O)C12CC1/C(=N/O)/C3=CC=CC=C3O2 |
Canonical SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(E)-but-2-enedioic acid](/img/structure/B10763410.png)
![(2S,3R,4S,5S)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763416.png)
![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate](/img/structure/B10763424.png)
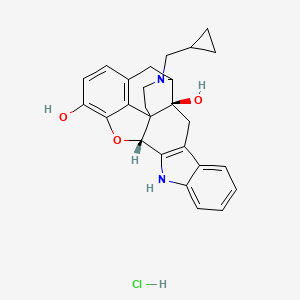
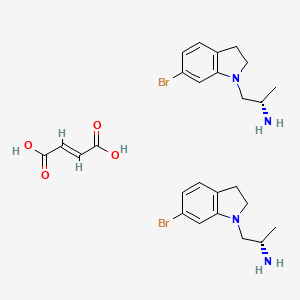
![tetrasodium;[(2R,3R,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10763441.png)
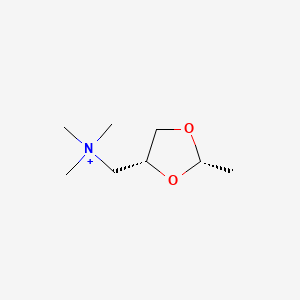
![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid](/img/structure/B10763456.png)
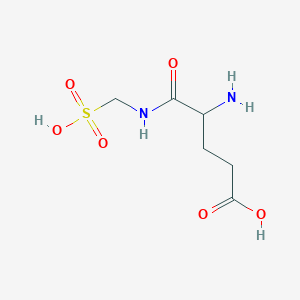
![(2R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763464.png)
![N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide](/img/structure/B10763474.png)
![1-[6-[[(13S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B10763478.png)
